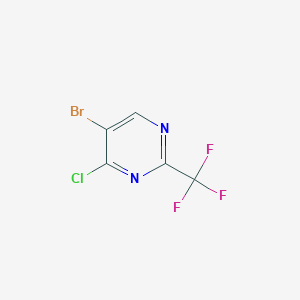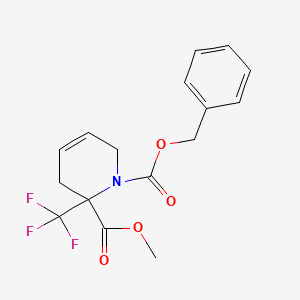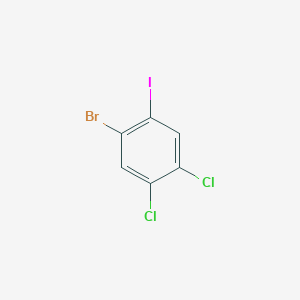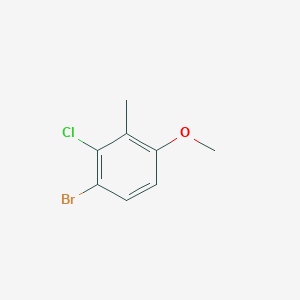
4-Bromo-3-chloro-2-methylanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-chloro-2-methylanisole is a chemical compound with the CAS Number: 1155264-58-6 . It has a molecular weight of 235.51 .
Synthesis Analysis
The synthesis of similar compounds, such as 4-Bromo-2-methylanisole, involves the bromination of o-methylanisole (2-methylanisole) . It can also be prepared via reaction between 1-butyl-3-methylimidazolium tribromide [(Bmim)Br 3] and an activated aromatic compound .Physical And Chemical Properties Analysis
4-Bromo-3-chloro-2-methylanisole is a liquid at room temperature . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Other Compounds
“4-Bromo-3-chloro-2-methylanisole” can be used as a starting material in the synthesis of other compounds. For instance, it may be used in the synthesis of 4-isopropyl-2-methylphenol and 4-methoxy-3-methylphenol .
Pharmaceutical Research
This compound could potentially be used in pharmaceutical research. While specific applications are not mentioned in the sources, the related compound “2-Bromo-4-methylanisole” has been used in the synthesis of 1,6-bis (2-hydroxy-5-methylphenyl)pyridine (H 2 mdppy) , 1,8-dimethoxy-4-methylanthraquinone , and ethyl 2- (2-methoxy-5-methylphenyl)-2-methyl-4-oxocyclopentanecarboxylate . It’s possible that “4-Bromo-3-chloro-2-methylanisole” could have similar applications.
Synthesis of Sesquiterpene
“2-Bromo-4-methylanisole” has been used as a starting material in the multi-step synthesis of sesquiterpene (±)-herbertenolide . Given the structural similarities, “4-Bromo-3-chloro-2-methylanisole” might also be used in similar processes.
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-2-chloro-4-methoxy-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-5-7(11-2)4-3-6(9)8(5)10/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGGSWHETRQVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-4-methoxy-3-methylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

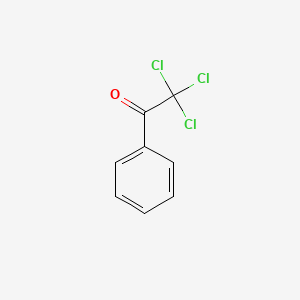

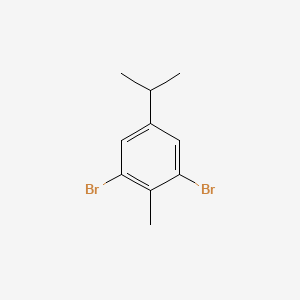


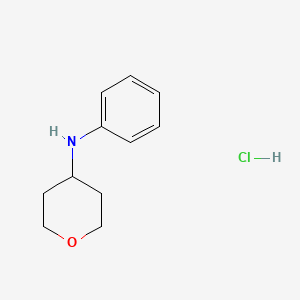
![6-Methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B6324004.png)
